molecular formula C6H11PS4 B14281693 2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione CAS No. 140235-70-7

2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione

Cat. No.: B14281693
CAS No.: 140235-70-7
M. Wt: 242.4 g/mol
InChI Key: WTGQHNBJKAASIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione is a chemical compound with a unique structure that includes sulfur and phosphorus atoms

Preparation Methods

The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione typically involves the reaction of prop-2-en-1-yl sulfide with phosphorus pentasulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione undergoes various chemical reactions, including:

Scientific Research Applications

2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool for studying cellular processes .

Comparison with Similar Compounds

2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of sulfur and phosphorus atoms, which imparts distinct chemical and physical properties.

Properties

CAS No.

140235-70-7

Molecular Formula

C6H11PS4

Molecular Weight

242.4 g/mol

IUPAC Name

2-prop-2-enylsulfanyl-2-sulfanylidene-1,3,2λ5-dithiaphosphinane

InChI

InChI=1S/C6H11PS4/c1-2-4-9-7(8)10-5-3-6-11-7/h2H,1,3-6H2

InChI Key

WTGQHNBJKAASIF-UHFFFAOYSA-N

Canonical SMILES

C=CCSP1(=S)SCCCS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.